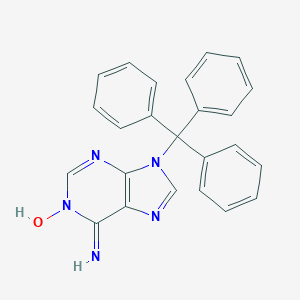

1-(((1,1,1,3,3,3-六氟丙烷-2-基)氧基)甲基)-4-乙烯基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a fluorinated polar solvent of high ionizing power . It has a molecular weight of 168.04 g/mol .

Molecular Structure Analysis

The molecular structure of HFIP can be represented as CF₃CH (OH)CF₃ .Chemical Reactions Analysis

HFIP has been found to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It’s also used as a solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate .Physical And Chemical Properties Analysis

HFIP has a boiling point of 58 °C, a density of 1.616 g/cm3 at 20 °C, and a melting point of -4 °C .科学研究应用

Solvent for Pd-Catalyzed C–H Activation

Hexafluoroisopropanol (HFIP), a component of the compound, has been used as a solvent for Pd-catalyzed C–H activation . The unique features of HFIP compared to its non-fluoro analogue isopropanol have helped this solvent to make a difference in various subdomains of organic chemistry .

Green and Sustainable Deep Eutectic Solvent

HFIP is emerging as a green and sustainable deep eutectic solvent . A major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .

Enhancing Chiral Induction

Recent research studies have highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Inducing Self-Assembly in Aromatic Dipeptides

HFIP has been used to induce self-assembly of an aromatic dipeptide, namely Tyr–Phe (YF) . SEM images showed that HFIP can induce self-assembly with completely different morphologies .

Solution-Phase Peptide Chemistry Solvent

1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Hydroarylation of Enamides

HFIP greatly expands the scope with respect to both reaction partners of the Brønsted acid-catalyzed hydroarylation of enamides . A hexafluoroisopropyl ether intermediate was isolated from the reaction mixture and was shown to convert to the product when resubmitted to the reaction conditions .

Synthesis of Novel Polyimides

A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

Underprivileged Applications

Before we dive into the main part, we take this prospect to describe glimpses of different underprivileged applications of HFIP concisely to highlight its widespread acceptability in various research fields .

安全和危害

未来方向

HFIP is being explored for its potential use in various subdomains of organic chemistry, including transition metal-catalyzed C–H bond functionalization reactions . It’s also being studied for its potential use in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

属性

IUPAC Name |

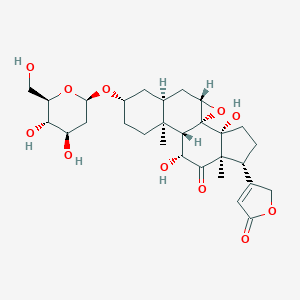

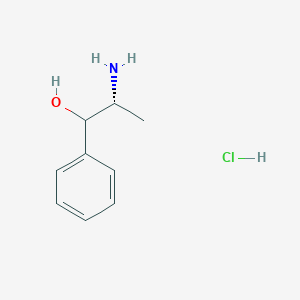

1-ethenyl-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-10(11(13,14)15)12(16,17)18/h2-6,10H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKYDBUHXYDGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene | |

CAS RN |

111158-92-0 |

Source

|

| Record name | 1-Ethenyl-4-[[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111158-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)